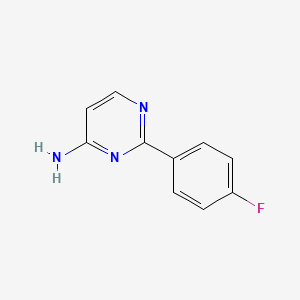
2-(4-Fluorophenyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 4-fluorophenyl group at the 2-position and an amine group at the 4-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)pyrimidin-4-amine typically involves the reaction of 4-fluorobenzonitrile with guanidine in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency .
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines with different oxidation states.
Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted pyrimidines, biaryl compounds, and various amine derivatives .
科学研究应用
2-(4-Fluorophenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer, antiviral, and anti-inflammatory agents due to its ability to interact with biological targets.
Biological Research: The compound is studied for its potential to inhibit specific enzymes and pathways involved in diseases.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors to modulate signal transduction pathways .
相似化合物的比较
Similar Compounds
2-Phenylpyrimidin-4-amine: Lacks the fluorine substitution, which may affect its biological activity and binding affinity.
2-(4-Chlorophenyl)pyrimidin-4-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
2-(4-Methylphenyl)pyrimidin-4-amine: Contains a methyl group, which can influence its hydrophobic interactions and metabolic stability
Uniqueness
2-(4-Fluorophenyl)pyrimidin-4-amine is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, binding affinity, and overall biological activity compared to its non-fluorinated analogs .
属性
分子式 |
C10H8FN3 |
|---|---|
分子量 |
189.19 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14) |
InChI 键 |
OEJMBRXGKNKDBA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)
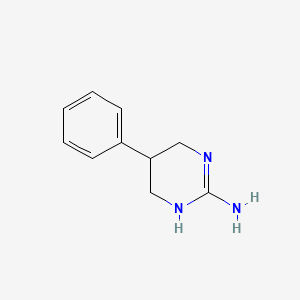
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13062615.png)
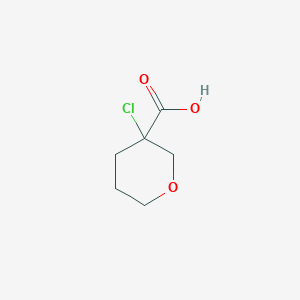
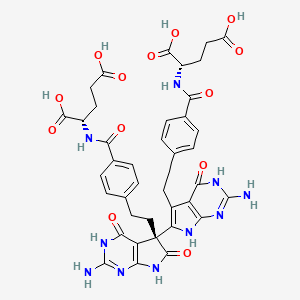
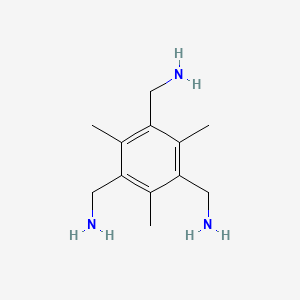
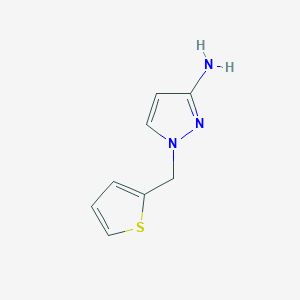
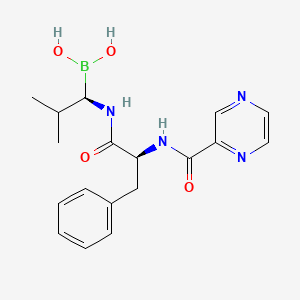
![tert-butyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13062638.png)
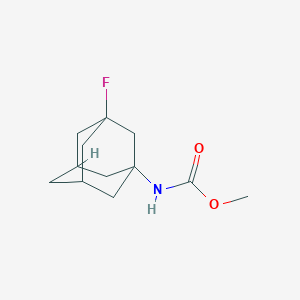
![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13062643.png)
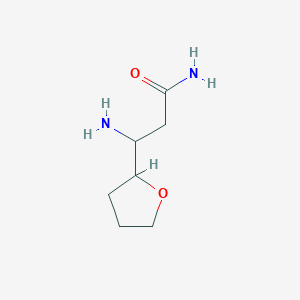
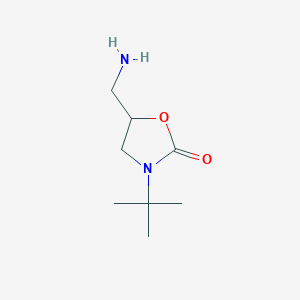
![1-((3A'R,4'R,6'R,6A'R)-4'-(Hydroxymethyl)tetrahydrospiro[cyclopentane-1,2'-furo[3,4-D][1,3]dioxol]-6'-YL)pyrimidine-2,4(1H,3H)-dione](/img/structure/B13062670.png)
